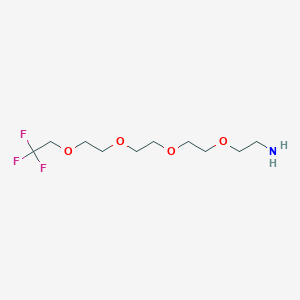
1,1,1-Trifluoroethyl-PEG4-amine
Overview
Description
1,1,1-Trifluoroethyl-PEG4-amine is a compound that features a polyethylene glycol (PEG) chain with four repeating ethylene glycol units, terminated with a trifluoroethyl group and an amine functional group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. It is primarily used as a PEG linker in various chemical and biological applications .
Mechanism of Action
Target of Action
1,1,1-Trifluoroethyl-PEG4-amine is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC.
Mode of Action
The compound acts as a bridge in PROTAC molecules, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The amine moiety in the compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . This allows it to form covalent bonds with both the E3 ligase ligand and the target protein ligand, effectively bringing the two into close proximity. This proximity enables the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By acting as a linker in PROTAC molecules, this compound facilitates the degradation of specific target proteins, thereby influencing the biochemical pathways in which these proteins are involved.
Pharmacokinetics
The pharmacokinetic properties of this compound are largely determined by its role as a PROTAC linker. The hydrophilic PEG chain in the compound increases its water solubility, which can enhance its bioavailability . .
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By facilitating the ubiquitination of these proteins, the compound enables their recognition and degradation by the proteasome. This can lead to a decrease in the levels of the target protein, influencing cellular processes in which the protein is involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the amine moiety, potentially influencing the compound’s ability to form bonds with the E3 ligase ligand and the target protein ligand . Additionally, the presence of other compounds that can react with the amine moiety might interfere with the compound’s role as a PROTAC linker .
Biochemical Analysis
Biochemical Properties
1,1,1-Trifluoroethyl-PEG4-amine plays a significant role in biochemical reactions. It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The amine group of this compound can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Cellular Effects
In functional groups, this compound can be used to modify the surface of drugs or nanoparticles, allowing for targeted delivery to specific cells or tissues . This modification can improve the pharmacokinetics and efficacy of drugs, while also reducing toxicity and immunogenicity .
Molecular Mechanism
This compound exerts its effects at the molecular level through its role as a PROTAC linker. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Temporal Effects in Laboratory Settings
The hydrophilic PEG chain of this compound increases the water solubility of the compound in aqueous media . This property can influence the temporal effects of this product in laboratory settings.
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system through its role as a PROTAC linker
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its properties as a PEG-based compound . The PEG chain improves the solubility, stability, and biocompatibility of drugs .
Preparation Methods
The synthesis of 1,1,1-Trifluoroethyl-PEG4-amine typically involves the reaction of PEG4 with trifluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the compound .
Chemical Reactions Analysis
1,1,1-Trifluoroethyl-PEG4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form amide bonds.
Oxidation and Reduction Reactions: The trifluoroethyl group can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The PEG chain can undergo hydrolysis in the presence of water, leading to the breakdown of the compound
Common reagents used in these reactions include carboxylic acids, NHS esters, and various oxidizing and reducing agents. The major products formed from these reactions are typically amide-linked compounds and hydrolyzed PEG derivatives .
Scientific Research Applications
1,1,1-Trifluoroethyl-PEG4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of various industrial chemicals and materials .
Comparison with Similar Compounds
1,1,1-Trifluoroethyl-PEG4-amine can be compared with other PEG-based linkers, such as:
Methoxy-PEG4-amine: Similar in structure but with a methoxy group instead of a trifluoroethyl group.
Carboxy-PEG4-amine: Contains a carboxyl group instead of a trifluoroethyl group.
Hydroxy-PEG4-amine: Features a hydroxyl group in place of the trifluoroethyl group.
The uniqueness of this compound lies in its trifluoroethyl group, which imparts distinct chemical properties that can be advantageous in specific applications .
Properties
IUPAC Name |
2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO4/c11-10(12,13)9-18-8-7-17-6-5-16-4-3-15-2-1-14/h1-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFYELHCDPCZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


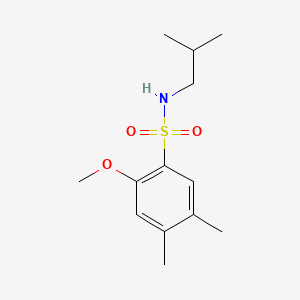
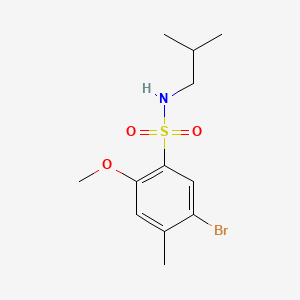
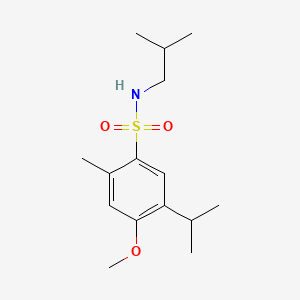
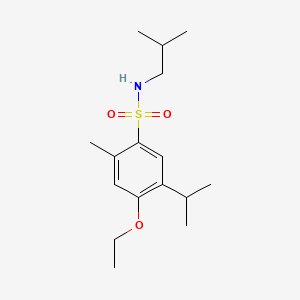
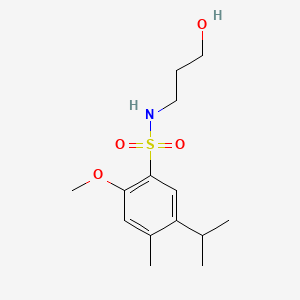
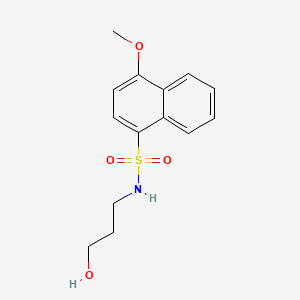
![1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604854.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B604855.png)
![4-Bromo-1-ethoxy-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]benzene](/img/structure/B604856.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604858.png)
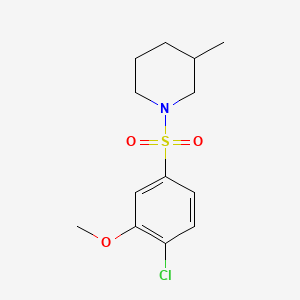
![1-[(4-Fluoro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604861.png)


